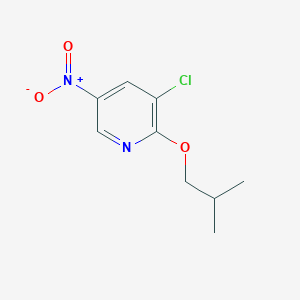

3-Chloro-2-(2-methylpropoxy)-5-nitropyridine

Description

BenchChem offers high-quality 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-chloro-2-(2-methylpropoxy)-5-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3/c1-6(2)5-15-9-8(10)3-7(4-11-9)12(13)14/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWHBBXBQCQOGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=N1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine in Advanced Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Medicinal Chemistry

Executive Summary

In modern drug discovery, the rapid assembly of complex, heteroaromatic scaffolds relies heavily on the availability of orthogonally functionalized building blocks. 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine (CAS: 1800262-24-1) represents a highly versatile pyridine derivative designed for targeted derivatization. By featuring three distinct functional handles—an activating nitro group, a cross-coupling-ready chloride, and a lipophilic isobutoxy ether—this molecule serves as a critical intermediate in the synthesis of kinase inhibitors, receptor antagonists, and novel agrochemicals.

This technical guide explores the physicochemical properties, the mechanistic causality behind its synthesis, and field-proven protocols for its downstream application.

Chemical Identity & Structural Profiling

The structural architecture of 3-chloro-2-(2-methylpropoxy)-5-nitropyridine is defined by its highly polarized pyridine core. The strongly electron-withdrawing nitro group at the C5 position depletes electron density from the ring, significantly activating the ortho and para positions toward nucleophilic attack. Meanwhile, the isobutoxy group at C2 provides steric shielding and modulates the overall lipophilicity (LogP) of downstream drug candidates.

Table 1: Physicochemical and Identity Data

| Property | Value |

| Chemical Name | 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine |

| Synonyms | 3-Chloro-2-isobutoxy-5-nitropyridine |

| CAS Number | 1800262-24-1 |

| Molecular Formula | C9H11ClN2O3[1] |

| Molecular Weight | 230.65 g/mol |

| SMILES | CC(C)COC1=C(C=C(C=N1)[O-])Cl |

| Reactivity Profile | Electrophilic core (SNAr ready); reducible nitro group |

Synthesis Methodology: Regioselective SNAr

The synthesis of this building block relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) .

Mechanistic Causality

When utilizing 2,3-dichloro-5-nitropyridine as the starting material, the molecule presents two potential sites for nucleophilic attack: C2 and C3. However, the regioselectivity is strictly governed by the transition state stability. The C2 position is para to the strongly electron-withdrawing nitro group. Attack by the isobutoxide anion at C2 generates a Meisenheimer complex where the negative charge is delocalized directly into the nitro group's oxygen atoms. Conversely, attack at C3 (which is meta to the nitro group) lacks this vital resonance stabilization. Consequently, the reaction proceeds with near-perfect regioselectivity at the C2 position.

Figure 1: Regioselective SNAr pathway driven by Meisenheimer complex stabilization.

Step-by-Step Protocol: Self-Validating SNAr

To ensure reproducibility and suppress competitive bis-substitution, this protocol employs strict temperature control and pre-formation of the nucleophile.

-

Alkoxide Generation: In a flame-dried vessel under argon, dissolve isobutanol (1.05 equiv) in anhydrous THF (0.2 M). Cool to 0 °C. Slowly add Potassium tert-butoxide (KOtBu, 1.1 equiv). Stir for 15 minutes.

-

Causality: Pre-forming the alkoxide ensures a highly reactive, homogenous nucleophile, driving the SNAr kinetics faster than competitive ether cleavage or degradation pathways.

-

-

Electrophile Preparation: In a separate flask, dissolve 2,3-dichloro-5-nitropyridine (1.0 equiv) in anhydrous THF (0.3 M) and cool to 0 °C.

-

Nucleophilic Attack: Add the alkoxide solution dropwise to the electrophile over 30 minutes. Maintain at 0 °C for 1 hour, then allow warming to ambient temperature.

-

Causality: Dropwise addition keeps the local concentration of the nucleophile low, preventing over-reaction at the less reactive C3-Cl bond.

-

-

In-Process Control (IPC): Sample the reaction for LC-MS. The system is self-validating: the reaction is complete when the starting material mass (

) is fully replaced by the product mass ( -

Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Orthogonal Functionalization in Drug Discovery

The true value of 3-chloro-2-(2-methylpropoxy)-5-nitropyridine lies in its orthogonal reactivity. Medicinal chemists can selectively manipulate the nitro group or the chloride independently to build complex architectures[1].

Downstream Derivatization Pathways

-

Chemoselective Nitro Reduction: The C5-nitro group can be reduced to an aniline derivative without dehalogenating the C3-chloride. This provides a nucleophilic amine handle for subsequent amide couplings or urea formations, which are ubiquitous hydrogen-bond donors in kinase hinge-binding motifs.

-

Transition-Metal Cross-Coupling: The C3-chloride, while less reactive than a bromide or iodide, is highly competent for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings when paired with modern palladium precatalysts (e.g., XPhos Pd G3).

Figure 2: Orthogonal downstream derivatization pathways for scaffold elaboration.

Step-by-Step Protocol: Chemoselective Iron Reduction

-

Setup: Dissolve 3-chloro-2-(2-methylpropoxy)-5-nitropyridine (1.0 equiv) in a 4:1 mixture of Ethanol and H₂O (0.2 M).

-

Reagent Addition: Add Iron powder (5.0 equiv) and solid NH₄Cl (2.0 equiv).

-

Causality: Iron/NH₄Cl provides a mild, single-electron transfer reduction environment. Unlike standard Pd/C catalyzed hydrogenation, which risks hydrodehalogenation of the C3-chloride, Iron selectively reduces the nitro group.

-

-

Reaction: Heat the suspension to 80 °C for 2 hours under vigorous stirring.

-

Validation & Isolation: Monitor via TLC (disappearance of the UV-active, yellow nitro starting material). Filter the hot mixture through a pad of Celite to remove iron salts. Wash the pad with hot EtOAc. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, dry, and evaporate to yield the pure 5-amino derivative.

Analytical Validation Framework

To guarantee the structural integrity of 3-chloro-2-(2-methylpropoxy)-5-nitropyridine prior to downstream use, the following self-validating analytical checks must be met:

-

¹H NMR (CDCl₃, 400 MHz): The pyridine core must exhibit two distinct aromatic protons (H4 and H6). Because they are meta to each other, they will appear as two doublets with a coupling constant of

. The isobutyl group will present a distinct doublet for the -CH₂-O- protons ( -

LC-MS (ESI+): The mass spectrum must display the characteristic chlorine isotopic pattern. The molecular ion peak

will appear at

References

-

Chemikart Chemical Database. 3-Chloro-2-isobutoxy-5-nitropyridine (CAS: 1800262-24-1) Product Specifications. Retrieved March 2026. Available at: [Link]

- March, J., & Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Focus on Nucleophilic Aromatic Substitution on Heterocycles). Wiley-Interscience.

Sources

Chemical structure and molecular weight of 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine

This document provides a comprehensive technical overview of 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine, a specialized heterocyclic compound. For the benefit of researchers, scientists, and professionals in drug development, this guide delves into the molecule's structural and physicochemical properties, outlines a proposed synthetic pathway based on established chemical principles, and details the necessary protocols for its validation.

Executive Summary: A Niche Yet Valuable Chemical Entity

3-Chloro-2-(2-methylpropoxy)-5-nitropyridine is a substituted pyridine derivative. While not widely cataloged as a commercially available reagent, its structure is of significant interest to medicinal chemists. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, and the specific arrangement of its substituents—a chloro group, a nitro group, and an isobutoxy (2-methylpropoxy) ether—offers a unique combination of electronic and steric properties. The chloro and nitro groups are key functional handles for further chemical modifications, such as cross-coupling reactions or reduction, making this molecule a potentially valuable building block in the synthesis of more complex drug candidates.

This guide addresses the current information gap by presenting a scientifically grounded, proposed synthesis route, enabling research teams to produce this compound for exploratory studies.

Molecular Profile and Physicochemical Properties

Table 1: Chemical Identity and Calculated Physicochemical Properties

| Parameter | Value |

| IUPAC Name | 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine |

| Synonyms | 3-chloro-2-isobutoxy-5-nitropyridine |

| Molecular Formula | C₉H₁₁ClN₂O₃ |

| Molecular Weight | 230.65 g/mol |

| Canonical SMILES | CC(C)COC1=NC=C(C=C1Cl)[O-] |

| InChI Key | (Predicted) - A unique key would be generated upon synthesis and registration. |

| Physical Form | Predicted to be a solid at room temperature, likely a crystalline powder, similar to related compounds. |

| Solubility | Predicted to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and THF. |

Proposed Synthesis Pathway: A Validated Approach

The synthesis of 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine can be logically achieved via a Williamson ether synthesis. This classic and reliable method involves the alkylation of an alcohol (or its corresponding alkoxide) with an alkyl halide. In this context, the most strategic precursor is 3-Chloro-2-hydroxy-5-nitropyridine [1][2], a known compound that provides the core pyridine structure with the required chloro and nitro substituents.

The proposed two-step process involves the deprotonation of the hydroxyl group followed by nucleophilic substitution with an isobutyl halide.

Caption: Proposed synthetic workflow for 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine.

Detailed Experimental Protocol

This protocol is designed to be self-validating by including checkpoints and explaining the rationale behind each step.

Materials:

-

3-Chloro-2-hydroxy-5-nitropyridine (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

1-bromo-2-methylpropane (isobutyl bromide) (1.5 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup (Inert Atmosphere is Critical):

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-Chloro-2-hydroxy-5-nitropyridine.

-

Add anhydrous THF to dissolve the starting material (approx. 0.2 M concentration).

-

Expertise Insight: The use of anhydrous solvent and an inert atmosphere (nitrogen or argon) is crucial. The intermediate alkoxide and the NaH reagent are highly reactive with water and atmospheric moisture, which would quench the reaction and reduce yield.

-

-

Step 1: Deprotonation to Form the Nucleophile:

-

Cool the solution to 0 °C using an ice-water bath.

-

Carefully add the sodium hydride portion-wise over 10-15 minutes.

-

Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the highly nucleophilic sodium alkoxide intermediate. Adding it slowly at 0 °C controls the exothermic reaction and the evolution of hydrogen gas, preventing dangerous temperature spikes.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The reaction mixture may become a slurry.

-

-

Step 2: Alkylation (Sₙ2 Reaction):

-

Add 1-bromo-2-methylpropane (isobutyl bromide) to the flask via syringe.

-

Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Trustworthiness: Monitoring by TLC is a self-validating step. A sample of the reaction mixture is spotted against the starting material. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

-

-

Work-up and Isolation:

-

Once the reaction is complete (typically 4-12 hours), cool the mixture to 0 °C.

-

Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Expertise Insight: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude product should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine.

-

Structural Verification and Characterization

The identity and purity of the synthesized compound must be rigorously confirmed. The following analytical techniques are essential.

Table 2: Analytical Protocols for Structural Confirmation

| Technique | Expected Observations |

| ¹H NMR (Proton NMR) | The spectrum should show distinct signals corresponding to the two aromatic protons on the pyridine ring (as doublets) and the protons of the isobutoxy group (a doublet for the CH₂ protons, a multiplet for the CH proton, and a doublet for the two CH₃ groups). The integration of these signals should match the number of protons in each environment. |

| ¹³C NMR (Carbon NMR) | The spectrum will confirm the presence of 9 distinct carbon atoms, including the characteristic signals for the pyridine ring carbons (some showing C-Cl coupling), the nitro-substituted carbon (downfield), and the four carbons of the isobutoxy group. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is critical. It should provide an exact mass measurement that corresponds to the molecular formula C₉H₁₁ClN₂O₃. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl in an approx. 3:1 ratio) will be a key diagnostic feature. For example, for the [M+H]⁺ ion, peaks at m/z 231.0480 and 233.0451 would be expected. |

| Infrared (IR) Spectroscopy | The IR spectrum should show characteristic absorption bands for the C-O-C ether linkage (~1100-1250 cm⁻¹), strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹), and C=N/C=C stretches for the aromatic pyridine ring. |

Safety and Handling

While specific toxicity data for this compound is unavailable, its structure suggests necessary precautions based on related molecules.[3]

-

Hazard Statements (Predicted): Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This guide provides a robust framework for the synthesis and validation of 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine. By leveraging the well-established Williamson ether synthesis, researchers can reliably produce this compound for further investigation. Its utility as a chemical intermediate lies in the strategic placement of its functional groups. The nitro group can be reduced to an amine, providing a site for amide bond formation, while the chloro group can be used in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. These potential transformations make it a valuable starting point for the development of novel small-molecule therapeutics.

References

-

LabSolutions. 3-Chloro-2-hydroxy-5-nitropyridine. Available at: [Link]

-

IndiaMART. 3 Chloro 2 Hydroxy 5 Nitropyridine Acid, 98%. Available at: [Link]

Sources

Comprehensive Technical Guide: Physical Properties and Solubility of 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine

Introduction & Structural Significance

3-Chloro-2-(2-methylpropoxy)-5-nitropyridine (CAS: 1800262-24-1) is a highly functionalized, electron-deficient heteroaromatic compound utilized extensively as a building block in advanced organic synthesis and medicinal chemistry [1].

From a structural perspective, the molecule features a pyridine core decorated with three distinct functional groups:

-

Nitro group (-NO₂) at C5: Strongly electron-withdrawing, imparting significant dipole moments and activating the ring toward nucleophilic attack.

-

Chloro group (-Cl) at C3: A lipophilic halogen that serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

-

Isobutoxy group (-O-CH₂CH(CH₃)₂) at C2: A bulky, lipophilic ether linkage that significantly alters the molecule's solvation dynamics and steric profile.

Understanding the physical properties and solubility profile of this compound is critical for optimizing reaction conditions, designing purification workflows, and formulating downstream assays.

Physicochemical Profiling

The interplay between the highly polar nitro-pyridine core and the hydrophobic isobutoxy tail dictates the physicochemical behavior of the compound. While empirical data for niche intermediates can be sparse, we can accurately profile its properties using established chemoinformatic principles and structural analogues [2].

Table 1: Key Physicochemical Parameters

| Parameter | Value / Descriptor | Mechanistic Rationale |

| Molecular Formula | C₉H₁₁ClN₂O₃ | - |

| Molecular Weight | 230.65 g/mol | Falls within the optimal range for fragment-based drug discovery (FBDD). |

| Physical State (RT) | Crystalline Solid / Viscous Oil | Strong dipole-dipole interactions from the -NO₂ group promote crystal lattice formation, though the flexible isobutyl tail lowers the melting point (est. 45–65 °C). |

| LogP (Calculated) | ~2.8 | The lipophilic isobutoxy and chloro groups dominate, making the molecule moderately hydrophobic. |

| Topological Polar Surface Area | 63.9 Ų | Driven entirely by the nitro oxygens, ether oxygen, and pyridine nitrogen. |

| H-Bond Donors | 0 | Lacks -OH or -NH groups, drastically reducing aqueous solubility. |

| H-Bond Acceptors | 5 | Enhances solubility in protic organic solvents (e.g., alcohols) via solvent-to-solute hydrogen bonding. |

Solubility Dynamics and Solvent Compatibility

As a Senior Application Scientist, I approach solubility not just as a static value, but as a dynamic interaction between the solute's crystal lattice energy and the solvent's cavitation energy.

Because 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine lacks hydrogen bond donors, its aqueous solubility is exceptionally poor. However, the presence of five hydrogen bond acceptors and a substantial dipole moment makes it highly soluble in polar aprotic solvents.

Table 2: Solubility Profile Across Solvent Classes

| Solvent Class | Example Solvents | Estimated Solubility | Causality & Solvation Mechanism |

| Aqueous | Water, PBS (pH 7.4) | < 0.1 mg/mL | The hydrophobic isobutyl tail and lack of H-bond donors prevent favorable hydration. Water cannot overcome the compound's lattice energy. |

| Polar Aprotic | DMSO, DMF, MeCN | > 50 mg/mL | Excellent solvation. The strong dipoles of DMSO/DMF align perfectly with the nitro group, while the solvent's hydrophobic regions accommodate the isobutoxy tail. |

| Halogenated | Dichloromethane, Chloroform | > 100 mg/mL | The lipophilic chloro and isobutoxy groups interact favorably with the polarizable halogenated solvents via dispersion forces. |

| Alcohols | Methanol, Ethanol | 10 - 30 mg/mL | Moderate solubility. The solvent acts as an H-bond donor to the pyridine nitrogen and nitro oxygens, but the bulky aliphatic tail limits total dissolution. |

Experimental Workflow: Thermodynamic Solubility Determination

To generate reliable, reproducible solubility data for this compound, kinetic solubility assays (e.g., solvent shift methods) are insufficient due to the risk of supersaturation. The following protocol describes a self-validating thermodynamic shake-flask methodology coupled with HPLC-UV quantification.

Step-by-Step Methodology

-

Saturation & Equilibration:

-

Add an excess of 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine (approx. 20 mg) to 1.0 mL of the target solvent in a 2 mL amber glass HPLC vial.

-

Causality: Amber glass is used to prevent potential UV-induced degradation of the nitroaromatic system.

-

Agitate the suspension on a thermoshaker at 25.0 ± 0.1 °C at 800 rpm for 48 hours. Causality: A 48-hour window ensures the system transitions completely from kinetic dissolution to thermodynamic equilibrium.

-

-

Phase Separation:

-

Centrifuge the vials at 15,000 × g for 15 minutes to pellet the undissolved solid.

-

Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

-

Self-Validating Step: Discard the first 100 µL of the filtrate. This saturates any non-specific binding sites on the PTFE membrane, ensuring the subsequent volume accurately represents the solution's concentration.

-

-

HPLC-UV Quantification:

-

Dilute the filtered supernatant into the mobile phase (e.g., 50:50 MeCN:Water) to fall within the linear dynamic range of the detector.

-

Inject onto a C18 reverse-phase column and monitor at 254 nm. Quantify the peak area against a pre-established 5-point calibration curve.

-

Synthetic Context & Mechanistic Pathway

The physical properties of 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine directly dictate how it is synthesized and isolated. The compound is typically prepared via a Nucleophilic Aromatic Substitution (SNAr) starting from 2,3-dichloro-5-nitropyridine [3].

Regioselectivity Rationale: The nucleophilic attack by isobutanol (in the presence of a base like K₂CO₃) occurs almost exclusively at the C2 position. Why? The C2 position is highly activated because the resulting intermediate (Meisenheimer complex) is stabilized by both the electronegative pyridine nitrogen (ortho-effect) and the strongly electron-withdrawing nitro group (para-effect). The C3 chlorine remains unreacted under these conditions.

Because the final product is highly lipophilic (LogP ~2.8) and the starting materials/salts are polar, the compound is easily isolated via liquid-liquid phase separation.

Fig 1: SNAr synthetic workflow and phase-separation isolation of the target pyridine derivative.

References

-

Chemikart Chemical Database. "3-Chloro-2-isobutoxy-5-nitropyridine (CAS: 1800262-24-1) Properties and Pricing." Chemikart. Available at:[Link]

-

PubChem / Benchchem Database. "Pyridine Derivatives and Topological Polar Surface Area Profiling." National Center for Biotechnology Information. Available at:[Link]

- Google Patents (US10980815B2). "Aminopyrimidinyl compounds and Nucleophilic Aromatic Substitution of 2,3-dichloro-5-nitropyridine." United States Patent and Trademark Office.

A Researcher's Comprehensive Guide to the Safety Data Sheet (SDS) and Hazard Classification of Nitropyridine Derivatives

Introduction: The Double-Edged Sword of Nitropyridines in Research

Nitropyridine derivatives represent a cornerstone class of heterocyclic compounds, serving as versatile intermediates and foundational scaffolds in drug discovery and materials science.[1][2] The intrinsic chemical properties of the pyridine ring, combined with the potent electron-withdrawing nature of the nitro group, make these molecules highly valuable for synthetic transformations, including nucleophilic aromatic substitution (SNAr) reactions.[2] However, the very reactivity that makes them synthetically useful also imbues them with significant potential hazards. Their biological activity, coupled with the energetic properties of the nitro functional group, necessitates a profound understanding of their toxicological and physical hazards.

This guide is designed for the hands-on researcher and drug development professional. It moves beyond a mere recitation of safety rules to provide a deeper, mechanistic understanding of the hazards associated with nitropyridine derivatives. We will deconstruct the Safety Data Sheet (SDS) as the primary tool for risk assessment and delve into the logic of hazard classification under the Globally Harmonized System (GHS), empowering you to make informed decisions that ensure laboratory safety and experimental integrity.

Deconstructing the SDS: A Nitropyridine-Specific Analysis

The Safety Data Sheet is the most critical document for the safe handling of any chemical. It is a legally required, standardized 16-section document that provides a comprehensive overview of a substance's hazards and the necessary precautions. For nitropyridine derivatives, certain sections demand particular attention.

Section 2: Hazard Identification - The Core of the Matter

This section provides the GHS classification, signal word, hazard statements (H-statements), and precautionary statements (P-statements). For nitropyridine derivatives, a common pattern of hazards emerges, though the severity can vary significantly based on the specific substitution pattern.

-

Acute Toxicity: Many nitropyridines are classified as harmful or toxic if swallowed, inhaled, or in contact with skin. For instance, 4-Nitropyridine N-oxide is designated H301 (Toxic if swallowed), while 4-Nitropyridine can be H300 (Fatal if swallowed).[3][4] This toxicity can be linked to the molecule's ability to interfere with biological processes. Some derivatives can induce methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen, leading to cyanosis and anoxia.[5][6]

-

Skin and Eye Irritation/Corrosion: The majority of nitropyridines are irritants. Statements like H315 (Causes skin irritation) and H319 (Causes serious eye irritation) are prevalent across various derivatives, including 4-Nitropyridine N-oxide and 2-Chloro-5-nitropyridine.[3][7][8] Some may even cause severe burns or eye damage (H314, H318).[4][9]

-

Specific Target Organ Toxicity (STOT): Respiratory irritation, indicated by H335 (May cause respiratory irritation), is a common hazard, especially for powdered or volatile derivatives.[3][10] This is a critical consideration when handling these solids, as fine dust can be easily inhaled.

-

Combustibility and Explosivity: While not always classified as flammable solids, nitropyridine derivatives are organic compounds that will burn. A significant, often overlooked, hazard is the potential for dust explosion.[5] Fine powders of organic materials, when suspended in air in the right concentration and exposed to an ignition source, can explode violently.

The workflow for determining these classifications is a systematic process grounded in data evaluation.

Caption: The Hierarchy of Controls applied to laboratory chemical safety.

-

Engineering Controls: A certified chemical fume hood is the most important engineering control for handling nitropyridine derivatives. It contains dusts and vapors, protecting the researcher from inhalation. [11][12]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles are mandatory. [13][14] * Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are essential. Contaminated clothing should be removed and laundered before reuse. [8][10] * Respiratory Protection: If work outside a fume hood is unavoidable or if dust levels may exceed exposure limits, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) must be used. [13][15]

-

Comparative Hazard Analysis of Common Nitropyridine Derivatives

The position and nature of substituents on the pyridine ring can significantly alter the hazard profile of the molecule. The following table summarizes GHS classifications for several common derivatives, compiled from authoritative sources.

| Compound | CAS Number | Key GHS Hazard Classifications & H-Statements | Source(s) |

| 4-Nitropyridine | 1122-61-8 | Acute Toxicity, Oral (Category 2/4): H300/H302Skin Irritation (Category 2): H315Eye Irritation (Category 2): H319Acute Toxicity, Inhalation (Category 4): H332STOT, Single Exposure (Category 3): H335 | [4][10] |

| 4-Nitropyridine N-oxide | 1124-33-0 | Acute Toxicity, Oral (Category 3): H301Skin Irritation (Category 2): H315Eye Irritation (Category 2A): H319STOT, Single Exposure (Category 3): H335Suspected of causing genetic defects (Category 2): H341 | [3][16] |

| 3-Nitropyridine | 2530-26-9 | Acute Toxicity, Oral (Category 3): H301Skin Irritation (Category 2): H315Serious Eye Damage (Category 1): H318STOT, Single Exposure (Category 3): H335 | [9][17] |

| 2-Chloro-5-nitropyridine | 4548-45-2 | Acute Toxicity, Oral (Category 4): H302Skin Irritation (Category 2): H315STOT, Single Exposure (Category 3): H335 | [8] |

| 2-Hydroxy-5-nitropyridine | 4214-79-3 | Considered a hazardous substance by OSHA. May cause methemoglobinemia. Combustible solid with dust explosion hazard. | [5] |

Field-Proven Protocols for Safe Handling and Emergency Response

Trustworthiness in science comes from validated, repeatable protocols. This extends to safety procedures. The following workflows are synthesized from best practices described in multiple authoritative SDSs.

Experimental Protocol 1: Safe Laboratory Handling of Powdered Nitropyridine Derivatives

-

Preparation & Pre-Handling: 1.1. Review the SDS for the specific nitropyridine derivative. Pay close attention to Sections 2, 7, and 8. 1.2. Don appropriate PPE: flame-resistant lab coat, chemical safety goggles, and compatible chemical-resistant gloves (check manufacturer's guide). 1.3. Ensure a certified chemical fume hood is operational. 1.4. Designate a specific area within the fume hood for the handling of the powder. 1.5. Keep an appropriate fire extinguisher (e.g., dry chemical powder, CO2) accessible. [5]

-

Weighing and Dispensing: 2.1. Perform all weighing and transfer operations inside the fume hood to contain any dust. 2.2. Use a spatula to gently transfer the solid. Avoid scooping actions that could generate airborne dust. 2.3. If possible, use a balance with a draft shield or place the entire balance inside the fume hood. 2.4. Close the container securely immediately after dispensing. [18]

-

Post-Handling & Cleanup: 3.1. Gently wipe down the spatula and work surface with a damp cloth to collect any residual powder without creating dust. 3.2. Dispose of contaminated wipes and gloves in a designated, sealed hazardous waste container. [18] 3.3. Wash hands thoroughly with soap and water after removing gloves. [5]

Experimental Protocol 2: Emergency Response for a Minor Spill of a Nitropyridine Solid

-

Immediate Actions: 1.1. Alert personnel in the immediate vicinity of the spill. [5] 1.2. If the spill is outside a fume hood, evacuate the area and prevent entry. 1.3. If safe to do so, remove all ignition sources. [10]

-

Containment and Cleanup (Personnel must be trained and wearing appropriate PPE): 2.1. For a small, dry spill, do NOT use a dry brush or create sweeping motions that generate dust. 2.2. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). 2.3. Carefully scoop the material into a labeled, sealable hazardous waste container. [18] 2.4. Use a wet-wiping method for final decontamination of the surface. 2.5. If the spill involves a solution, absorb it with an appropriate absorbent material and proceed as above.

-

First Aid: 3.1. If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention. [10] 3.2. If on Skin: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. [5] 3.3. If in Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5][10] 3.4. If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [16]

Conclusion: Integrating Safety into Scientific Excellence

Nitropyridine derivatives are indispensable tools in modern chemical research. Their potential hazards, however, demand a culture of safety built on knowledge and respect for the materials being handled. By treating the Safety Data Sheet not as a mere formality but as a core technical document, and by understanding the logical framework of hazard classification, researchers can mitigate risks effectively. The protocols and data presented in this guide serve as a foundation for developing robust, self-validating safety systems within your laboratory, ensuring that scientific discovery and personal well-being go hand in hand.

References

-

PubChem. (n.d.). 4-Nitropyridine N-oxide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhukova, A.G., & Kazitskaya, A.S. (2022). Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide. Hygiene and Sanitation, 101(8), 868-874. Retrieved from [Link]

-

Alfa Aesar. (2009). Material Safety Data Sheet - 4-Nitropyridine N-oxide. Thermo Fisher Scientific. Retrieved from [Link]

-

Jubilant Ingrevia Limited. (2021). 2-Chloro-5-nitropyridine Safety Data Sheet. Retrieved from [Link]

-

Bakke, J. M., & Ranes, E. (2003). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved from [Link]

-

OSHA. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. U.S. Department of Labor. Retrieved from [Link]

-

University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

-

Ostrovskyi, D., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Retrieved from [Link]

-

ECHA. (2018). Nitrapyrin - Brief Profile. European Chemicals Agency. Retrieved from [Link]

-

Bakke, J. M., & Ranes, E. (2003). Nitropyridines: Synthesis and reactions. ResearchGate. Retrieved from [Link]

-

University of Georgia. (n.d.). NitroCompounds-Various.docx. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitropyridine | C5H4N2O2 | CID 70734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide | Gorokhova | Hygiene and Sanitation [rjhas.ru]

- 7. tcichemicals.com [tcichemicals.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. 3-Nitropyridine 2530-26-9 [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. aksci.com [aksci.com]

- 12. nottingham.ac.uk [nottingham.ac.uk]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. ECHA CHEM [chem.echa.europa.eu]

- 16. abdurrahmanince.net [abdurrahmanince.net]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to Assessing the Thermodynamic Stability of 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine: A Case Study for Novel Heterocyclic Compounds

Introduction: The Imperative of Thermodynamic Stability in Pharmaceutical Development

In the landscape of modern drug discovery and development, the synthesis of novel chemical entities is a routine yet critical endeavor. Among these, heterocyclic compounds, such as pyridine derivatives, form the backbone of a significant portion of pharmaceuticals. The introduction of energetic functional groups, like the nitro group, to these scaffolds can impart desirable electronic properties but also raises crucial questions about the compound's inherent stability. The thermodynamic stability of an active pharmaceutical ingredient (API) is not a mere academic curiosity; it is a cornerstone of safe handling, scalable synthesis, robust formulation, and long-term storage.[1]

This technical guide will provide a comprehensive framework for evaluating the thermodynamic stability of a novel, complex heterocyclic compound, using 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine as a representative case study. While specific experimental data for this exact molecule is not publicly available, this guide will leverage established principles of thermal analysis and knowledge of related nitroaromatic compounds to present a self-validating system of protocols and interpretations.[2] This document is intended for researchers, chemists, and drug development professionals to establish a robust and scientifically sound approach to characterizing the thermal hazards of new chemical entities.

Molecular Profile: 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine

A thorough understanding of the molecule's structure is paramount to predicting its potential stability challenges. The structure of 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine contains several key functional groups that influence its reactivity and thermal behavior.

Hypothesized Synthesis:

A plausible synthetic route can be extrapolated from procedures for analogous compounds.[3][4] A potential pathway could involve the nucleophilic aromatic substitution of a di-chloro-nitro-pyridine precursor with 2-methylpropan-1-ol.

Caption: Hypothesized synthesis of the target compound.

Physicochemical Properties (Predicted):

In the absence of experimental data, we can predict certain properties based on the structure.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C10H13ClN2O3 | From structure |

| Molecular Weight | 244.68 g/mol | From structure |

| Physical Form | Likely a solid at room temperature | Similar nitropyridines are solids.[5][6][7] |

| Solubility | Low in water, soluble in organic solvents | Presence of the aromatic ring and isobutyl group. |

| Thermal Hazard | Potentially energetic | The nitro group is a known energetic functional group.[2] |

Anticipated Decomposition Pathways

The thermal decomposition of nitroaromatic compounds can be complex, often involving auto-catalytic steps.[2] The primary decomposition pathways for many nitroaromatic compounds involve the cleavage of the C-NO2 bond.[8][9] For nitropyridines, ring opening and fragmentation are also plausible routes.[10]

Caption: Potential thermal decomposition pathways.

Experimental Protocols for Thermodynamic Stability Assessment

A multi-technique approach is essential for a comprehensive understanding of the thermodynamic stability of a novel compound. The following protocols are designed to be self-validating, where the results from each technique provide context for the others.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and the onset temperature and enthalpy of decomposition.

Causality of Experimental Choices: DSC is a primary screening tool for thermal hazards. It provides a rapid assessment of the temperatures at which endothermic (melting) and exothermic (decomposition) events occur. A sharp, significant exotherm shortly after melting is a strong indicator of thermal instability.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine into a hermetically sealed aluminum or gold-plated high-pressure crucible. The use of a high-pressure crucible is critical for energetic materials to contain any evolved gases and prevent contamination of the instrument.[11]

-

Instrument Setup:

-

Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 30°C).

-

Heat the sample at a constant rate of 10°C/min to a final temperature that is expected to be well above the decomposition temperature (e.g., 400°C). A heating rate of 10°C/min is a standard for initial screening, balancing resolution and analysis time.

-

-

Data Analysis:

-

Determine the melting point (T_m) from the peak of the endotherm.

-

Calculate the enthalpy of fusion (ΔH_fus) by integrating the area of the melting peak.

-

Determine the onset temperature of decomposition (T_onset) from the intersection of the baseline with the tangent of the exothermic peak.

-

Calculate the enthalpy of decomposition (ΔH_decomp) by integrating the area of the exothermic peak.

-

Caption: Workflow for Differential Scanning Calorimetry.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs and to quantify the mass loss associated with decomposition.

Causality of Experimental Choices: TGA complements DSC by correlating mass loss with thermal events. This helps to distinguish between physical transitions (like melting, which has no mass loss) and chemical reactions (like decomposition, which involves the evolution of gaseous byproducts).

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate of 10°C/min to a final temperature where decomposition is complete (e.g., 500°C).

-

-

Data Analysis:

-

Generate a plot of mass (%) versus temperature (°C).

-

Determine the onset temperature of mass loss.

-

Identify the number of decomposition steps and the temperature range and percentage of mass loss for each step.

-

The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss for each step.

-

Caption: Workflow for Thermogravimetric Analysis.

Accelerating Rate Calorimetry (ARC)

Objective: To simulate a worst-case adiabatic scenario to determine the time-temperature-pressure relationship of a runaway reaction.[12][13]

Causality of Experimental Choices: While DSC and TGA provide valuable screening data, ARC provides critical information for process safety by mimicking conditions where heat generated by the decomposition cannot be dissipated.[14] This allows for the determination of key safety parameters like the self-accelerating decomposition temperature (SADT).

Experimental Protocol:

-

Sample Preparation: A larger sample size (typically 1-10 g) is placed in a spherical, high-pressure sample bomb made of a material compatible with the sample (e.g., stainless steel, Hastelloy).

-

Instrument Setup:

-

The sample bomb, equipped with a pressure transducer and thermocouple, is placed inside a heated, insulated chamber.

-

-

Thermal Program (Heat-Wait-Search Mode):

-

The system heats the sample in small steps (e.g., 5°C).

-

After each heating step, the system waits for thermal equilibrium and then searches for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).

-

If no exotherm is detected, the system proceeds to the next heating step.

-

Once an exotherm is detected, the system switches to adiabatic mode, where the surrounding heaters match the sample temperature, preventing any heat loss to the environment.

-

-

Data Acquisition and Analysis:

-

The temperature and pressure of the sample are recorded as a function of time.

-

From the data, key parameters are determined: onset temperature of self-heating, adiabatic temperature rise, maximum pressure, and time to maximum rate.

-

Caption: Workflow for Accelerating Rate Calorimetry.

Data Interpretation and Reporting

The data from these analyses should be compiled and interpreted holistically to build a comprehensive stability profile.

Example Data Summary Table:

| Parameter | Method | Result | Interpretation |

| Melting Point (T_m) | DSC | e.g., 125 °C | Purity indicator |

| Enthalpy of Fusion (ΔH_fus) | DSC | e.g., 25 J/g | |

| Decomposition Onset (T_onset) | DSC | e.g., 180 °C | Start of thermal instability |

| Enthalpy of Decomposition (ΔH_decomp) | DSC | e.g., -950 J/g | High value indicates significant energy release |

| Mass Loss Onset | TGA | e.g., 178 °C | Confirms decomposition |

| Total Mass Loss | TGA | e.g., 85% | Indicates significant gas evolution |

| ARC Onset | ARC | e.g., 165 °C | Onset of self-accelerating decomposition |

| Time to Maximum Rate (TMR) from Onset | ARC | e.g., 8 hours | Time to potential runaway from onset |

| Maximum Pressure | ARC | e.g., 1500 psi | Potential for vessel rupture |

Safe Handling and Storage Recommendations

Based on the potential hazards identified for nitroaromatic compounds, the following handling and storage procedures are recommended for 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine:

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[15] The storage container should be tightly sealed.

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.

-

Incompatibilities: Avoid contact with strong bases, amines, and oxidizing and reducing agents.[15] Contamination with these substances can lower the decomposition temperature.[16]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Never dispose of nitro compounds down the drain.[15]

Conclusion

The thermodynamic stability of a novel compound like 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine is a critical parameter that must be thoroughly investigated to ensure safety and enable successful development. This guide has outlined a comprehensive and logical framework for such an assessment, employing a multi-technique approach of DSC, TGA, and ARC. By understanding the causality behind each experimental choice and adhering to rigorous protocols, researchers can confidently characterize the thermal hazards of new chemical entities, paving the way for their safe and effective application in pharmaceutical and other industries.

References

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

-

Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

-

Accelerating Rate Calorimeter. Thermal Hazard Technology. [Link]

-

Thermal Energy Analyser (TEA). Ellutia. [Link]

-

Accelerating Rate Calorimeter (ARC). Belmont Scientific. [Link]

-

Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM. [Link]

-

Isothermal calorimetry in the pharmaceutical sciences. (2013, June 13). International Journal of Pharmaceutics. [Link]

-

Physicochemical parameters of 4-nitropyridine derivatives and nitroimidazole compounds. ResearchGate. [Link]

-

Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

-

Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations. ResearchGate. [Link]

-

Accelerating Rate Calorimetry (ARC). Prime Process Safety Center. [Link]

-

Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

-

Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. (2023, December 20). Spectroscopy Online. [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

-

Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

-

Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]

-

Sensing nitroaromatic explosives in the gas phase. (2020, July 13). novoMOF. [Link]

-

Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

-

Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI. [Link]

-

Thermal analysis of some novel pyrimidine derivatives. SciSpace. [Link]

-

3 Chloro 2 Hydroxy 5 Nitropyridine Acid, 98%. IndiaMART. [Link]

-

Ethyl 2-chloro-5-nitropyridine-3-carboxylate Properties. EPA. [Link]

- Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

Sources

- 1. How Calorimetry Enhances Synthetic Route Development for Pharmaceuticals [eureka.patsnap.com]

- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 3-Chloro-2-methyl-5-nitropyridine | 51984-62-4 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. 3-Chloro-2-methyl-5-nitropyridine | 51984-62-4 [sigmaaldrich.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 12. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 13. belmontscientific.com [belmontscientific.com]

- 14. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of 2-Alkoxy-5-Nitropyridine Derivatives

This guide provides an in-depth exploration of the primary synthetic methodologies for preparing 2-alkoxy-5-nitropyridine derivatives. These compounds are crucial building blocks in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of a wide array of bioactive molecules, including kinase inhibitors and antimalarial agents.[1][2][3] The pyridine ring, an electron-deficient heterocycle, is rendered even more susceptible to nucleophilic attack by the presence of a strongly electron-withdrawing nitro group, which is fundamental to the synthetic strategies discussed herein.[4]

This document moves beyond a simple recitation of procedures to explain the underlying principles, the rationale behind experimental choices, and the mechanistic pathways that govern these transformations.

Chapter 1: The Cornerstone of Synthesis: Nucleophilic Aromatic Substitution (S_NAr)

The most prevalent and direct route to 2-alkoxy-5-nitropyridine derivatives is the nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the high reactivity of 2-halo-5-nitropyridines, most commonly 2-chloro-5-nitropyridine, towards nucleophiles.

The Mechanistic Heart: Addition-Elimination

The SNAr reaction is not a concerted process but proceeds via a two-step addition-elimination mechanism.[5] The pyridine ring's inherent electron deficiency, significantly amplified by the nitro group at the 5-position (para to the leaving group), makes the C2 position highly electrophilic and susceptible to nucleophilic attack.[4][5]

-

Nucleophilic Attack: An alkoxide or alcohol nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5]

-

Stabilization: The negative charge of the Meisenheimer complex is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. This resonance stabilization is the primary driving force for the reaction and explains why the nitro group is so effective at activating the substrate.[6]

-

Elimination: Aromaticity is restored through the expulsion of the leaving group (e.g., chloride ion), yielding the final 2-alkoxy-5-nitropyridine product.[6]

Causality in Experimental Design

The success of the SNAr reaction hinges on several key parameters:

-

Solvent: Polar aprotic solvents like DMF, DMSO, and THF are standard choices.[4] Their ability to solvate the cation of the alkoxide salt while not strongly solvating the anionic nucleophile enhances its reactivity. Furthermore, they effectively stabilize the charged Meisenheimer intermediate, lowering the activation energy of the reaction.[4]

-

Base/Nucleophile: The nucleophile can be a pre-formed sodium or potassium alkoxide or generated in situ by reacting an alcohol with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[4][7] Anionic alkoxides are significantly more reactive than their neutral alcohol counterparts.[4]

-

Temperature: These reactions can often be conducted at room temperature or with gentle heating.[8] The high degree of activation provided by the nitro group obviates the need for the very high temperatures often associated with nucleophilic aromatic substitution on less activated rings.

Experimental Protocol: Synthesis of 2-Methoxy-5-nitropyridine

This protocol details a common lab-scale synthesis based on the reaction between 2-chloro-5-nitropyridine and a methoxide source.

Materials:

-

2-Chloro-5-nitropyridine (1.0 equiv)[9]

-

Sodium hydride (60% dispersion in oil, 1.1-1.5 equiv) or Sodium Methoxide

-

Anhydrous Methanol or Tetrahydrofuran (THF)[7]

-

Ethyl acetate

-

Water & Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[8]

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloro-5-nitropyridine (1.0 equiv) in anhydrous THF.[7]

-

If generating the alkoxide in situ, add dry methanol (1.1-1.2 equiv).

-

Cool the mixture in an ice-water bath.[7]

-

Carefully add sodium hydride (1.1 equiv) portion-wise to the stirred solution. (Caution: Hydrogen gas is evolved).

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours.[7][8]

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

-

Upon completion, carefully quench the reaction by adding water.[7]

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).[7][8]

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[8]

-

If necessary, purify the crude product by recrystallization or column chromatography on silica gel.[8]

Chapter 2: The Hydroxypyridine Route

An alternative and powerful strategy involves the initial synthesis of 2-hydroxy-5-nitropyridine, followed by O-alkylation. This two-step approach is particularly useful when the desired R-group in the final alkoxy product is sensitive to the conditions of the SNAr reaction or when the corresponding alcohol is very precious.

Synthesis of the Key Intermediate: 2-Hydroxy-5-nitropyridine

The precursor, 2-hydroxy-5-nitropyridine, is typically prepared from 2-aminopyridine in a two-step, one-pot sequence.[10][11]

-

Nitration: 2-aminopyridine is nitrated using a mixture of concentrated nitric and sulfuric acids to yield 2-amino-5-nitropyridine.[11]

-

Diazotization & Hydrolysis: The resulting 2-amino-5-nitropyridine is then treated with an aqueous solution of sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) to form an unstable diazonium salt.[12] This intermediate is subsequently hydrolyzed in situ upon warming to give 2-hydroxy-5-nitropyridine.[11][12]

O-Alkylation via Williamson Ether Synthesis

With 2-hydroxy-5-nitropyridine in hand, the alkoxy group is introduced via a standard Williamson ether synthesis. The acidic proton of the hydroxypyridine (which exists in tautomeric equilibrium with its pyridone form) is removed with a base (e.g., K₂CO₃, NaH) to form a pyridinolate anion. This potent nucleophile then displaces a halide or other suitable leaving group from an alkyl electrophile (R-X) to form the desired ether.

Experimental Protocol: Synthesis of 2-(Benzyloxy)-5-nitropyridine

This protocol describes the O-alkylation of 2-hydroxy-5-nitropyridine.

Materials:

-

Potassium carbonate (K₂CO₃, 2.0 equiv) or Sodium Hydride (NaH, 1.1 equiv)

-

Benzyl bromide or Benzyl chloride (1.1 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water & Brine

Procedure:

-

To a stirred solution of 2-hydroxy-5-nitropyridine in anhydrous DMF, add potassium carbonate.

-

Add benzyl bromide to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine to remove residual DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 2-(benzyloxy)-5-nitropyridine.[15]

Chapter 3: Specialized Synthetic Approaches

While SNAr and the hydroxypyridine route are the most common methods, other reactions offer unique advantages for specific substrates.

The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of functional groups, including ethers, under mild, neutral conditions.[16][17] Its key advantage is the predictable and complete inversion of stereochemistry at the alcohol's carbon center, making it invaluable for synthesizing chiral molecules.[18][19]

The reaction employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17] In this context, 2-hydroxy-5-nitropyridine acts as the acidic nucleophile (pKa ≈ 11-12), and an alcohol (R-OH) is the substrate to be alkylated. The PPh₃ and DEAD activate the alcohol, which is then displaced by the pyridinolate in an SN2 fashion.[19]

Ullmann Condensation

The Ullmann condensation is a classic copper-promoted reaction for forming aryl ethers from an aryl halide and an alcohol or phenol.[20][21] While modern palladium-catalyzed Buchwald-Hartwig aminations have largely superseded Ullmann-type C-N couplings, the C-O coupling variant remains a viable, if sometimes harsh, method.

The reaction typically requires stoichiometric amounts of copper powder or a copper(I) salt (e.g., CuI), a base, and high-boiling polar solvents like DMF or N-methylpyrrolidone at elevated temperatures (>150 °C).[20][22] For a substrate like 2-chloro-5-nitropyridine, which is already highly activated for SNAr, the Ullmann conditions are often unnecessary. However, for less activated aryl halides, it can be an effective strategy.[21]

Chapter 4: Comparative Data on Synthesis

The following table summarizes quantitative data for various SNAr reactions to produce 2-alkoxy-5-nitropyridine derivatives, illustrating the versatility of the methodology.

| Starting Material | Alcohol/Alkoxide | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |

| 2-Chloro-5-nitropyridine | Methanol | NaH | THF | RT | 1 | ~82 | [7] |

| 2-Chloro-5-nitropyridine | 2-Naphthol | NaOH | THF/Water | RT | - | - | [23] |

| 2-Amino-5-nitropyridine | (Hydrolysis step) | NaNO₂/HCl | Water | 40°C | 6 | 88 | [12] |

| 2-Hydroxy-5-nitropyridine | (Chlorination step) | POCl₃ | CH₃CN | 75°C | 19 | 88 | [24] |

Conclusion

The synthesis of 2-alkoxy-5-nitropyridine derivatives is a well-established field dominated by the highly efficient nucleophilic aromatic substitution (SNAr) pathway. The powerful electron-withdrawing nature of the 5-nitro group provides exceptional activation, allowing for mild reaction conditions and high yields. For substrates requiring a different synthetic design, the route via O-alkylation of 2-hydroxy-5-nitropyridine offers a robust and versatile alternative. Specialized methods like the Mitsunobu reaction provide further options, particularly for the synthesis of complex, chiral molecules. The choice of synthetic route ultimately depends on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.

References

-

PrepChem. (n.d.). Synthesis of 2-methoxy-5-nitropyridine. Retrieved from PrepChem.com. [Link]

-

Dodiya, D. K., Ram, H. K., Trivedi, A., & Shah, V. H. (2011). An efficient, microwave-assisted, one-pot synthesis of novel 5,6,7,8-tetrahydroquinoline-3-carbonitriles. ResearchGate. [Link]

-

Tahir, M. N., et al. (2011). 2-(Naphthalen-2-yloxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1679. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from Wikipedia. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from Wikipedia. [Link]

- Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from Organic Synthesis. [Link]

-

ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. Retrieved from ResearchGate. [Link]

-

Kiseleva, A. S., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(13), 5174. [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from Wikipedia. [Link]

-

CNKI. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Retrieved from CNKI. [Link]

-

Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. The Journal of Organic Chemistry, 87(1), 785-797. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from Royal Society of Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from Organic Chemistry Portal. [Link]

-

Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Retrieved from ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from Organic Chemistry Portal. [Link]

-

Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from Organic Synthesis. [Link]

-

WikiDoc. (2012). Ullmann condensation. Retrieved from WikiDoc. [Link]

- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

-

ResearchGate. (2010). 2-Chloro-5-nitropyridine. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from PubChem. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-5-nitropyridine. Retrieved from Cheméo. [Link]

- Google Patents. (n.d.). US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same.

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 11. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 12. 2-Hydroxy-5-nitropyridine | 5418-51-9 [chemicalbook.com]

- 13. chemscene.com [chemscene.com]

- 14. 2-Hydroxy-5-nitropyridine 97 5418-51-9 [sigmaaldrich.com]

- 15. 75926-54-4|2-(Benzyloxy)-5-nitropyridine|BLD Pharm [bldpharm.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 18. Mitsunobu Reaction [organic-chemistry.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 21. Ullmann Reaction [organic-chemistry.org]

- 22. organic-synthesis.com [organic-synthesis.com]

- 23. 2-(Naphthalen-2-yloxy)-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. rsc.org [rsc.org]

The Emerging Potential of 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine in Pharmaceutical Research: A Technical Guide

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structural motif" in drug design due to its prevalence in numerous FDA-approved pharmaceuticals.[1][2] The strategic functionalization of this heterocyclic core offers a powerful platform for the development of novel therapeutic agents. This technical guide delves into the untapped potential of a specific, yet under-explored derivative, 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine. While direct research on this molecule is nascent, this paper will synthesize data from structurally analogous compounds to build a compelling scientific narrative for its future investigation. We will explore its chemical rationale, potential pharmaceutical applications, and provide foundational experimental protocols to empower researchers in this promising area.

Introduction: The Strategic Importance of Substituted Nitropyridines

Pyridines and their derivatives are integral to modern pharmacology, with approximately 14% of N-heterocyclic drugs approved by the FDA containing this moiety.[1] The introduction of a nitro group onto the pyridine ring, creating nitropyridines, significantly enhances their chemical versatility and biological activity. Nitropyridines serve as crucial precursors for a wide array of bioactive molecules, demonstrating activities ranging from antitumor and antiviral to anti-neurodegenerative and antimicrobial.[1][2] The nitro group, a potent electron-withdrawing feature, is not merely a synthetic handle but often a key pharmacophore that can modulate enzyme activity and interact with critical cellular targets.[3][4]

The subject of this guide, 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine, combines three key functional groups that are each significant in medicinal chemistry:

-

The Pyridine Core: Provides a foundational scaffold for biological interactions.[5]

-

The Nitro Group: Imparts unique electronic properties and potential for bioactivity.[3][4]

-

The Chloro Substituent: Enhances lipophilicity and can act as a leaving group for further derivatization. Over 250 FDA-approved drugs contain chlorine, highlighting its importance in drug design.[6][7]

-

The 2-methylpropoxy (isobutoxy) Group: Introduces steric bulk and lipophilicity, which can influence pharmacokinetics and target binding.

This guide will illuminate the potential of this specific combination of functional groups, positioning 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine as a high-value candidate for further pharmaceutical research and development.

Physicochemical Properties and Synthetic Strategy

Predicted Physicochemical Properties

The following table summarizes the predicted properties based on the analysis of similar structures.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C10H13ClN2O3 | Based on the chemical structure. |

| Molecular Weight | ~244.67 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Similar to other substituted nitropyridines.[8][9] |

| Solubility | Expected to have low aqueous solubility and good solubility in organic solvents. | The presence of the chloro and isobutoxy groups increases lipophilicity. |

| Stability | Stable under standard laboratory conditions, but potentially reactive under harsh acidic or basic conditions. | The nitro group can be reduced, and the chloro group can undergo nucleophilic substitution.[5] |

Proposed Synthetic Pathway

A plausible synthetic route to 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine would likely involve a nucleophilic aromatic substitution (SNAr) reaction. A common precursor for such a synthesis would be a di-chloro nitropyridine, such as 2,3-dichloro-5-nitropyridine.

Protocol 1: Synthesis of 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine

Objective: To synthesize 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine via a nucleophilic aromatic substitution reaction.

Materials:

-

2,3-dichloro-5-nitropyridine

-

2-methylpropan-1-ol (isobutanol)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a solution of 2-methylpropan-1-ol in anhydrous THF, slowly add sodium hydride at 0 °C.

-

Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium isobutoxide.

-

Cool the alkoxide solution to 0 °C and add a solution of 2,3-dichloro-5-nitropyridine in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).[4]

-

Upon completion, carefully quench the reaction with water.

-

Dilute the mixture with ethyl acetate and wash sequentially with water and brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine.[4][5]

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic activity of 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability reagent

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare a stock solution of the test compound in DMSO and make serial dilutions in complete culture medium.

-

Replace the medium in the cell plates with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

Add MTT solution to each well and incubate for an additional 2-4 hours.

-

Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity